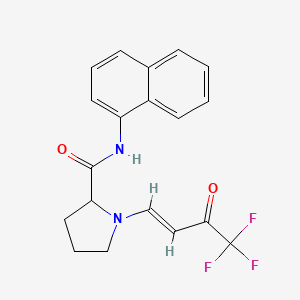

(E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c20-19(21,22)17(25)10-12-24-11-4-9-16(24)18(26)23-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10,12,16H,4,9,11H2,(H,23,26)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMCEPMQQGXSHH-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a naphthalene moiety and trifluoromethyl groups, suggests possible interactions with biological targets, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₀F₃N₂O₂

- Molecular Weight : 281.23 g/mol

- Density : 1.384 g/cm³

- Boiling Point : 447.3°C at 760 mmHg

- LogP : 3.37

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, studies on related naphthalene derivatives have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is often associated with enhanced activity due to increased lipophilicity, which aids in penetrating bacterial membranes.

Enzyme Inhibition

Compounds similar to (E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide have been evaluated for their ability to inhibit key enzymes:

- Butyrylcholinesterase (BChE) : Some derivatives showed significant inhibitory effects comparable to established inhibitors like physostigmine.

- Acetylcholinesterase (AChE) : Moderate inhibition was observed, suggesting potential applications in treating conditions like Alzheimer's disease.

The IC50 values for enzyme inhibition are crucial for assessing the potency of these compounds. For example:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | BChE | 46.42 |

| Compound B | AChE | 157.31 |

Study 1: Antimicrobial Screening

A study conducted by researchers focused on the antimicrobial properties of naphthalene derivatives. The results indicated that certain compounds demonstrated significant inhibitory effects against multiple pathogens. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Enzyme Inhibition Profile

In a comparative analysis involving various naphthalene-based compounds, it was found that those with trifluoromethyl substitutions exhibited superior enzyme inhibition profiles. The findings suggest that (E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide could be a candidate for further development as an enzyme inhibitor.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Analogues and Substituent Variations

The most structurally analogous compound is N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (PubChem CID: 6262312), which substitutes the naphthalen-1-yl group with a 4-ethoxyphenyl moiety . Below is a comparative analysis:

Notes:

- *Molecular formula estimation for the target compound assumes replacement of the 4-ethoxyphenyl group (C₈H₉O) with naphthalen-1-yl (C₁₀H₇) in the analogue.

Physicochemical and Pharmacological Implications

- Solubility and Bioavailability : The naphthalen-1-yl group in the target compound reduces aqueous solubility compared to the ethoxyphenyl analogue, which benefits from the polar ethoxy group. This trade-off may influence pharmacokinetic profiles, favoring the analogue for oral administration .

- Conversely, the ethoxyphenyl group’s smaller size may improve fit in sterically constrained pockets.

- Metabolic Stability : The trifluoromethyl ketone moiety in both compounds resists oxidative metabolism, but the naphthalene ring in the target compound may increase susceptibility to CYP450-mediated hydroxylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.